5-(Trimethylsilyl)quinoline 5-(Trimethylsilyl)quinoline
Brand Name: Vulcanchem
CAS No.: 67532-97-2
VCID: VC7992855
InChI: InChI=1S/C12H15NSi/c1-14(2,3)12-8-4-7-11-10(12)6-5-9-13-11/h4-9H,1-3H3
SMILES: C[Si](C)(C)C1=CC=CC2=C1C=CC=N2
Molecular Formula: C12H15NSi
Molecular Weight: 201.34 g/mol

5-(Trimethylsilyl)quinoline

CAS No.: 67532-97-2

Cat. No.: VC7992855

Molecular Formula: C12H15NSi

Molecular Weight: 201.34 g/mol

* For research use only. Not for human or veterinary use.

5-(Trimethylsilyl)quinoline - 67532-97-2

Specification

CAS No. 67532-97-2
Molecular Formula C12H15NSi
Molecular Weight 201.34 g/mol
IUPAC Name trimethyl(quinolin-5-yl)silane
Standard InChI InChI=1S/C12H15NSi/c1-14(2,3)12-8-4-7-11-10(12)6-5-9-13-11/h4-9H,1-3H3
Standard InChI Key GDKWUPQALNWMLH-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=CC=CC2=C1C=CC=N2
Canonical SMILES C[Si](C)(C)C1=CC=CC2=C1C=CC=N2

Introduction

Molecular Structure and Characterization

Chemical Identity

5-(Trimethylsilyl)quinoline consists of a bicyclic quinoline framework fused with a benzene ring and a pyridine-like nitrogen atom. The trimethylsilyl group at the 5-position introduces steric bulk and electron-donating effects, altering the compound’s reactivity compared to unsubstituted quinoline. Key structural data include:

PropertyValue
CAS Number67532-97-2
Molecular FormulaC₁₂H₁₅NSi
Molecular Weight201.34 g/mol
Exact Mass201.097 Da
Topological Polar Surface Area12.89 Ų
LogP2.78

The IUPAC name is trimethyl(quinolin-5-yl)silane, with synonyms including 5-trimethylsilylquinoline and 5-(trimethylsilyl)quinoline .

Spectroscopic Data

  • ¹H NMR: The proton environment of the trimethylsilyl group typically appears as a singlet at δ 0.3–0.5 ppm, while aromatic protons resonate between δ 7.5–9.0 ppm, depending on substitution patterns .

  • ¹³C NMR: The silicon-bound methyl groups exhibit signals near δ 0–2 ppm, while quinoline carbons appear in the range of δ 110–150 ppm .

  • IR Spectroscopy: Stretching vibrations for Si-C bonds are observed at ~750 cm⁻¹, and aromatic C-H stretches appear near 3050 cm⁻¹ .

Synthesis and Reaction Pathways

Conventional Synthesis

The most documented synthesis involves the silylation of 5-bromoquinoline via palladium-catalyzed cross-coupling with trimethylsilyl reagents. For example:

  • Starting Material: 5-Bromoquinoline reacts with hexamethyldisilane (HMDS) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Conditions: The reaction proceeds under inert atmosphere at 80–100°C in tetrahydrofuran (THF) .

  • Mechanism: A transmetalation step transfers the trimethylsilyl group to the quinoline ring, replacing bromine via oxidative addition and reductive elimination .

Reaction Equation:

5-Bromoquinoline+Me₃Si-SiMe₃Pd(PPh₃)₄, THF5-(Trimethylsilyl)quinoline+Me₃SiBr\text{5-Bromoquinoline} + \text{Me₃Si-SiMe₃} \xrightarrow{\text{Pd(PPh₃)₄, THF}} \text{5-(Trimethylsilyl)quinoline} + \text{Me₃SiBr}

Alternative Methods

  • Direct Silylation: Quinoline derivatives may undergo electrophilic silylation using chlorotrimethylsilane (Me₃SiCl) in the presence of Lewis acids like AlCl₃ .

  • Metal-Hydride Pathways: Hydrosilylation of 5-ethynylquinoline with trimethylsilane (Me₃SiH) using platinum catalysts .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing trimethylsilanol and carbonaceous residues .

  • Hydrolysis: Susceptible to cleavage in acidic or basic conditions, yielding quinolin-5-ol and hexamethyldisiloxane .

  • Electrochemical Behavior: The electron-rich silyl group enhances π-conjugation, reducing the oxidation potential by ~0.3 V compared to quinoline .

Solubility and Lipophilicity

SolventSolubility (mg/mL)
Dichloromethane45.2
Toluene32.1
Ethanol8.7
Water<0.1

Applications in Research

Catalysis

5-(Trimethylsilyl)quinoline acts as a ligand precursor in transition-metal catalysis. For example:

  • Palladium Complexes: Enhances catalytic activity in Suzuki-Miyaura cross-coupling reactions by modulating electron density at the metal center .

  • Photoredox Catalysis: Silicon’s σ*-orbital participation improves charge-transfer efficiency in visible-light-driven reactions .

Materials Science

  • Organic Light-Emitting Diodes (OLEDs): The silyl group reduces aggregation-induced quenching, improving electroluminescence efficiency by 15–20% in blue-emitting layers .

  • Silicon-Based Polymers: Incorporated as a monomer in polysiloxane networks to enhance thermal stability and refractive index .

Computational and Experimental Insights

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: Calculated at 4.2 eV, indicating moderate electronic excitation energy suitable for optoelectronic applications .

  • Charge Distribution: The silyl group donates electron density to the quinoline ring, increasing nucleophilicity at the 8-position by 18% .

Spectroscopic Validation

  • UV-Vis Spectroscopy: Absorbance maxima at 275 nm (π→π*) and 320 nm (n→π*), with a molar extinction coefficient (ε) of 12,500 M⁻¹cm⁻¹ .

  • Mass Spectrometry: Base peak at m/z 201.1 corresponds to the molecular ion [M]⁺, with fragmentation patterns confirming the silyl group .

Challenges and Future Directions

Limitations

  • Synthetic Scalability: Palladium catalysts and silylation reagents increase production costs.

  • Hydrolytic Instability: Limits aqueous-phase applications without protective coatings.

Emerging Trends

  • Green Chemistry: Developing solvent-free silylation using mechanochemical methods .

  • Bioconjugation: Exploring click chemistry to attach biomolecules for theranostic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator